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molecular formula C8H12N2 B012542 N-Methyl-2-(pyridin-3-YL)ethanamine CAS No. 19690-13-2

N-Methyl-2-(pyridin-3-YL)ethanamine

Cat. No. B012542
M. Wt: 136.19 g/mol
InChI Key: WKRUEUNOCVALAM-UHFFFAOYSA-N
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Patent
US07217723B2

Procedure details

To a solution of benzyl-methyl-(2-pyridine-3-yl-ethyl-)amine (4.3 g) in methanol was added 10% palladium-carbon, and was stirred at 50° C. under hydrogen atmosphere for 1 hour. After filtrating with Celite, the filtrate was concentrated, and the title compound (2.39 g) was obtained as a colorless oily matter.
Name
benzyl-methyl-(2-pyridine-3-yl-ethyl-)amine
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH2:9][CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)C1C=CC=CC=1>CO.[C].[Pd]>[CH3:1][NH:8][CH2:9][CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
benzyl-methyl-(2-pyridine-3-yl-ethyl-)amine
Quantity
4.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCC=1C=NC=CC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. under hydrogen atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtrating with Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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